molecular formula C7H12O4 B1175578 Bicyclo[2.2.1]heptane-2,3,5,6-tetrol CAS No. 16394-98-2

Bicyclo[2.2.1]heptane-2,3,5,6-tetrol

Cat. No.: B1175578
CAS No.: 16394-98-2
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Description

Bicyclo[2.2.1]heptane-2,3,5,6-tetrol is a synthetic cyclitol derivative of significant interest in chemical and pharmaceutical research. This polyhydroxylated bicyclic scaffold serves as a versatile and rigid building block for the synthesis of more complex molecular architectures. Its structure is characterized by the norbornane skeleton, functionalized with four hydroxyl groups, which allows it to act as a conformationally locked core for drug discovery and biochemical studies. This compound is part of a class of molecules known as cyclitols, which are studied for their stereochemical complexity and their relevance to carbohydrate chemistry . The bicyclo[2.2.1]heptane (norbornane) framework provides a high degree of structural rigidity. When functionalized with multiple hydroxyl groups, this scaffold can mimic the polar, three-dimensional structure of sugars, making it a valuable template for investigating molecular recognition and for developing enzyme inhibitors or receptor ligands . For instance, structurally related oxa- and aza-bicyclo[2.2.1]heptane systems have been successfully incorporated into nucleotide analogues to probe conformational preferences at purinergic receptors . Similarly, such frameworks have been explored as inhibitors for enzymes like cathepsin C . The tetrol is supplied for research and development applications only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

16394-98-2

Molecular Formula

C7H12O4

Synonyms

2,3,5,6-Norbornanetetrol,exo,exo-(8CI)

Origin of Product

United States

Comparison with Similar Compounds

7-Oxabicyclo[2.2.1]heptane Derivatives

  • Key Differences : Replacing one hydroxyl group with an oxygen atom (ether linkage) reduces hydrogen-bonding capacity but increases stability under acidic conditions.
  • Applications : Used in bioactive analogue synthesis due to enhanced metabolic stability compared to hydroxyl-rich derivatives .

Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic Dianhydride

  • Key Differences : Substitution of hydroxyl groups with carboxylic anhydrides introduces electrophilic reactivity, enabling polymerization (e.g., in polyimide films for flexible displays).
  • Applications : High thermal stability makes it suitable for industrial polymer applications .

2,3,5-Trimethylbicyclo[2.2.1]heptane

  • Key Differences : Methyl substituents increase hydrophobicity and steric hindrance, reducing reactivity but improving volatility (e.g., boiling point ~430–432 K).
  • Applications : Stable intermediates in fragrance and fuel additive synthesis .

Heteroatom-Containing Analogues

2-Chloro-2-azabicyclo[2.2.1]heptane

  • Key Differences : A nitrogen atom and chlorine substituent introduce basicity and electrophilicity, enabling nucleophilic substitution reactions.
  • Applications : Explored in drug design for P2Y receptor antagonism .

6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane

  • Key Differences : Fluoromethyl groups enhance lipophilicity and bioavailability, while the azabicyclic core facilitates metal coordination in catalysis.
  • Applications: Potential antiviral and anticancer agents .

Stereochemical and Structural Analogues

(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic Acid

  • Key Differences : A spirocyclic cyclopropane ring introduces torsional strain, altering reactivity in Diels-Alder reactions.
  • Applications: Specialty monomers for high-performance polymers .

rel-(1R,2S,3S,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane

  • Key Differences : Phosphine ligands enable coordination with transition metals (e.g., Pd, Rh), forming catalysts for cross-coupling reactions.
  • Applications : Asymmetric catalysis in pharmaceutical synthesis .

Comparative Data Tables

Table 1: Functional Group Impact on Physicochemical Properties

Compound Functional Groups Boiling Point (K) Solubility (Polar Solvents) Key Applications
Bicyclo[2.2.1]heptane-2,3,5,6-tetrol 4 hydroxyls N/A High Drug intermediates
7-Oxabicyclo[2.2.1]heptane 1 ether, 3 hydroxyls ~450 Moderate Bioactive analogues
2,3,5-Trimethylbicyclo[2.2.1]heptane 3 methyls 430–432 Low Fragrances
Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic dianhydride 4 anhydrides >600 (decomposes) Insoluble High-temperature polymers

Preparation Methods

Preparation of Cyclopentadiene via Thermal Cracking

Cyclopentadiene (CPD), the diene component, is generated through thermal cracking of dicyclopentadiene (DCPD) at elevated temperatures. For example, a method disclosed in CN102952010B involves heating DCPD to produce CPD, which is then immediately utilized in downstream reactions to prevent re-dimerization. Similarly, CN118184479A describes a continuous gas-phase process where DCPD is cracked at 150–250°C under pressure to yield CPD, ensuring high purity and reactivity. These methods underscore the importance of temperature control and rapid quenching to stabilize the reactive monomer.

Diels-Alder Reaction with Oxygenated Dienophiles

To introduce hydroxyl groups, oxygenated dienophiles such as maleic anhydride or glyoxylic acid are employed. For instance, CN102952010B details the reaction of CPD with maleic anhydride at 10–15°C to form bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. While this yields a dicarboxylic anhydride rather than the tetrol, it demonstrates the feasibility of using anhydrides to install oxygenated functionalities on the norbornane core. Adjusting the dienophile to one with multiple carbonyl groups could enable subsequent reductions to hydroxyls.

Oxidation and Hydroxylation Strategies

Post-Diels-Alder modifications are critical for introducing hydroxyl groups at the 2,3,5,6 positions. Patent literature on analogous compounds reveals two primary approaches: epoxidation with ring-opening and dihydroxylation.

Epoxidation and Acid-Catalyzed Ring-Opening

Epoxidation of the norbornene intermediate followed by acid-mediated hydrolysis can generate vicinal diols. For example, CN107915611A describes the synthesis of 5-norbornene-2-carboxaldehyde using a tubular reactor to optimize exothermic reactions. Applying similar conditions to norbornene derivatives, epoxidation with peracids (e.g., mCPBA) at 0–10°C would yield an epoxide, which could undergo ring-opening with water under acidic conditions to produce two hydroxyl groups. Repeating this process on a second double bond (if present) could yield the tetrol.

Osmium-Catalyzed Dihydroxylation

Reduction of Carboxylic Acid Derivatives

Carboxylic acid or anhydride functionalities on the norbornane skeleton can be reduced to hydroxyl groups using hydride reagents.

Lithium Aluminum Hydride (LiAlH₄) Reduction

The dicarboxylic anhydride intermediate described in CN102952010B can be treated with LiAlH₄ in tetrahydrofuran (THF) at reflux to reduce both anhydride groups to diols. This step would convert the 2,3-dicarboxylic anhydride to 2,3-diol, leaving the 5,6 positions available for further modification.

Multistep Synthesis Approaches

A plausible multistep route integrating the above strategies is outlined below:

  • Diels-Alder Reaction : React CPD with maleic anhydride at 10–15°C to form bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

  • Epoxidation : Treat the anhydride with mCPBA in dichloromethane at 0°C to epoxidize the 5,6 double bond.

  • Acid Hydrolysis : Open the epoxide with aqueous H₂SO₄ to yield 5,6-diol.

  • Anhydride Reduction : Reduce the 2,3-dicarboxylic anhydride to 2,3-diol using LiAlH₄.

This sequence would theoretically yield the target tetrol, though regiochemical and stereochemical outcomes require rigorous validation.

Industrial-Scale Considerations

Continuous Flow Reactors

CN107915611A emphasizes the use of tubular reactors with built-in distributors to manage exothermic reactions. For the tetrol synthesis, a two-stage continuous system could optimize the Diels-Alder and dihydroxylation steps, minimizing side reactions like polymerization. Residence times of 30–240 seconds and temperatures of 30–40°C are recommended based on analogous processes.

Solvent and Catalyst Recycling

Patent CN118184479A highlights solvent-free conditions for norbornene synthesis . Adapting this to tetrol production could reduce costs and environmental impact. Additionally, immobilized osmium catalysts for dihydroxylation could enhance reusability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bicyclo[2.2.1]heptane-2,3,5,6-tetrol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of bicyclo[2.2.1]heptane derivatives. For example, dimethoxy-protected intermediates (e.g., 7,7-dimethoxybicyclo[2.2.1]heptane) are subjected to sequential oxidation or hydrolysis to yield tetrols. Reaction conditions such as solvent polarity (e.g., methanol or methylene chloride) and temperature (room temperature vs. reflux) critically impact stereoselectivity. Catalytic hydrogenation or transition metal-mediated reactions (e.g., Pd/C with CO pressure) can further optimize regioselectivity .

Q. How is the stereochemistry of Bicyclo[2.2.1]heptane-2,3,5,6-tetrol characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For intermediates, HR-ESI-MS and NMR (¹H/¹³C, COSY, NOESY) are used to confirm regiochemistry and substituent orientation. For example, endo/exo configurations are distinguished via NOE correlations between axial and equatorial protons .

Q. What solvents and reaction conditions are optimal for derivatizing Bicyclo[2.2.1]heptane-2,3,5,6-tetrol into functionalized analogs?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance solubility during alkylation or acylation. For chlorinated derivatives, methylene chloride is preferred for hydrochlorination due to its inertness. Copper(II) chloride (CuCl₂) and Pd/C catalysts under CO pressure (2–5 atm) improve yields in carboxylation reactions .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of Bicyclo[2.2.1]heptane-2,3,5,6-tetrol derivatives under extreme conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess thermodynamic stability (e.g., heat of formation, HOF) and bond dissociation energies. For high-energy derivatives, molecular dynamics simulations predict detonation velocities (D: 8.5–9.0 km/s) and pressures (P: 30–35 GPa) based on substituent electronegativity and ring strain .

Q. What role does Bicyclo[2.2.1]heptane-2,3,5,6-tetrol play in synthesizing high-performance polyimide polymers?

  • Methodological Answer : As a cycloaliphatic dianhydride precursor, it enhances polymer flexibility and thermal stability. Molar ratios (1:4 cycloaliphatic-to-aromatic dianhydride) optimize glass transition temperatures (Tg > 300°C). FTIR and TGA confirm crosslinking efficiency and decomposition thresholds (>500°C) .

Q. How does the thermal stability of Bicyclo[2.2.1]heptane-2,3,5,6-tetrol compare to its chlorinated analogs?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) shows that tetrols decompose at ~250°C, while chlorinated analogs (e.g., 2,3,5,6-tetrachloro derivatives) exhibit lower onset temperatures (~200°C) due to C–Cl bond lability. Triple-point data (Ttriple = 278.25 K) further inform phase behavior .

Q. What pharmacological applications are emerging for Bicyclo[2.2.1]heptane-2,3,5,6-tetrol derivatives?

  • Methodological Answer : Sulfonamide-functionalized analogs show antitumor activity via kinase inhibition (IC₅₀: 10–50 μM). In vitro assays (MTT, apoptosis markers) validate cytotoxicity, while molecular docking studies reveal binding affinities to EGFR or VEGFR2 active sites .

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